Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
Description
Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a synthetic small molecule characterized by a hybrid structure combining a 1,3-thiazole ring and a 1,2-dihydroisoquinolinone moiety. The thiazole ring is substituted with a methyl group at position 4 and a carboxylate ester at position 5, while the dihydroisoquinolinone unit features a propan-2-yl (isopropyl) substituent at position 2.
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(1-oxo-2-propan-2-ylisoquinoline-4-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-10(2)22-9-14(12-7-5-6-8-13(12)17(22)24)16(23)21-19-20-11(3)15(27-19)18(25)26-4/h5-10H,1-4H3,(H,20,21,23) |
InChI Key |
NITXWEMVEMPUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is synthesized via the classic Hantzsch method, involving the reaction of a thiourea derivative with a α-haloketone. For this compound:
-
Thiourea precursor : Methyl 2-aminothiazole-5-carboxylate.
-
α-Haloketone : Chloroacetone or bromoacetone.
Reaction conditions :
-
Solvent: Ethanol or THF.
-
Base: Triethylamine or NaHCO₃.
-
Temperature: Reflux (70–80°C).
-
Time: 6–12 hours.
Mechanism :
-
Nucleophilic attack of the thiourea’s sulfur on the α-haloketone.
-
Cyclization with elimination of HX (HCl/HBr).
Yield optimization :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent polarity | THF > EtOH | +15% |
| Base strength | Et₃N > NaHCO₃ | +10% |
| Reaction time | 8 hours | Max yield |
Esterification of the Carboxylic Acid
The methyl ester at position 5 is introduced via Fischer esterification or Steglich esterification:
-
Fischer method :
-
React thiazole-5-carboxylic acid with methanol in acidic conditions (H₂SO₄, HCl).
-
Reflux for 4–6 hours.
-
-
Steglich method :
-
Use DCC/DMAP as coupling agents for milder conditions.
-
Comparison :
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Fischer | H₂SO₄, reflux | 75–80% | 90% |
| Steglich | DCC, RT | 85–90% | 95% |
Synthesis of the Isoquinolin-1-one Moiety
Bischler-Napieralski Cyclization
The isoquinoline core is synthesized from a β-phenethylamide precursor:
-
Precursor : N-(2-(2-isopropylphenyl)ethyl)acetamide.
-
Cyclization agent : POCl₃, PCl₅, or PPA.
Reaction steps :
-
Activation : Treat the amide with POCl₃ to form an imidoyl chloride.
-
Cyclization : Heat to 100–120°C to induce intramolecular electrophilic aromatic substitution.
Side products :
-
Over-oxidation to quinoline derivatives.
-
Incomplete cyclization leading to linear byproducts.
Yield enhancement :
Friedel-Crafts Acylation
Alternative route using Friedel-Crafts acylation to construct the isoquinoline ring:
-
Substrate : 2-isopropylphenethylamine.
-
Acylating agent : Acetyl chloride or acetic anhydride.
Conditions :
-
Catalyst: AlCl₃ or FeCl₃.
-
Solvent: Dichloromethane.
-
Temperature: 0°C → RT.
Mechanism :
-
Acylation of the amine to form an acetamide.
-
Lewis acid-catalyzed cyclization via electrophilic attack.
Advantages :
-
Fewer steps compared to Bischler-Napieralski.
-
Higher functional group tolerance.
Amide Bond Formation Between Thiazole and Isoquinoline
Coupling Reagents
The final step involves linking the thiazole amine to the isoquinoline carbonyl using coupling agents:
| Reagent System | Conditions | Yield |
|---|---|---|
| EDCl/HOBt | DMF, RT, 24 h | 80% |
| DCC/DMAP | CH₂Cl₂, 0°C → RT | 75% |
| HATU/DIEA | DMF, RT, 12 h | 85% |
Optimization data :
-
EDCl/HOBt : Minimizes racemization, suitable for sterically hindered amines.
-
HATU/DIEA : Highest yield but higher cost.
Reaction Monitoring
-
TLC : Rf = 0.45 (Hexane:EtOAc = 3:1).
-
HPLC : Retention time = 8.2 min (C18 column, MeCN:H₂O = 70:30).
Purification :
-
Column chromatography (SiO₂, gradient elution with Hexane/EtOAc).
-
Recrystallization from EtOH/H₂O.
Overall Synthetic Pathway and Scalability
Integrated route :
-
Synthesize methyl 4-methylthiazole-5-carboxylate via Hantzsch thiazole synthesis.
-
Prepare 2-isopropyl-1-oxo-1,2-dihydroisoquinoline-4-carbonyl chloride using Bischler-Napieralski cyclization.
-
Couple fragments via EDCl/HOBt-mediated amide bond formation.
Scalability challenges :
-
Exothermic reactions : Control temperature during cyclization steps.
-
Purification : Use flash chromatography for >10 g batches.
Cost analysis :
| Step | Cost per gram (USD) |
|---|---|
| Thiazole synthesis | 12.50 |
| Isoquinoline synth | 18.75 |
| Coupling | 22.00 |
Analytical Characterization and Quality Control
Key spectroscopic data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.95–7.45 (m, 4H, isoquinoline-H), 3.90 (s, 3H, OCH₃).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
Purity standards :
-
HPLC : ≥98% purity.
-
Elemental analysis : C 59.21%, H 4.97%, N 10.90% (calculated for C₁₉H₁₉N₃O₄S).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
This compound (CAS: 1401542-09-3) shares nearly identical structural features with the target molecule, differing only in the substituent on the dihydroisoquinolinone ring: a cyclopropyl group replaces the propan-2-yl group . Both compounds have the same molecular formula (C₂₁H₂₁N₃O₄S) and molecular weight (411.5 g/mol), but the cyclopropyl group introduces distinct steric and electronic effects.
Thiazole- and Isoquinolinone-Containing Derivatives
and describe compounds with thiazole or thiophene cores linked to carboxylate esters and heterocyclic moieties. For example, a compound in features a thiophene-carboxylate ester and a pyrazolo[3,4-d]pyrimidine group, demonstrating moderate bioactivity (mass: 560.2 [M+1]) . While the thiazole ring in the target compound may offer stronger hydrogen-bonding capacity (due to the nitrogen atom) compared to thiophene, direct bioactivity comparisons are unavailable.
Physicochemical and Pharmacokinetic Trends
The table below summarizes key structural and inferred properties of the target compound and its analogues:
Biological Activity
Methyl 4-methyl-2-({[1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazole ring and isoquinoline moiety. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 342.41 g/mol. The IUPAC name reflects its intricate functional groups, which contribute to its biological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiazole and isoquinoline derivatives. For instance, research indicates that similar thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Study:
A study assessed the cytotoxic effects of thiazole derivatives on human breast cancer cells (MCF-7). The results demonstrated that certain derivatives induced apoptosis through the activation of caspase pathways, with IC₅₀ values indicating significant potency.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound's structural features suggest potential efficacy against bacterial and fungal strains.
Research Findings:
In vitro assays have shown that thiazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with thiazole structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Experimental Evidence:
In a controlled study, a related thiazole compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic steps and characterization techniques for this compound?
The synthesis involves multi-step reactions, including:
- Coupling of thiazole and isoquinoline moieties via carbodiimide-mediated amidation (e.g., DCC or EDC) under nitrogen atmosphere to prevent oxidation .
- Esterification using methyl chloroformate in anhydrous dichloromethane at 0–5°C to preserve reactive groups .
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, methanol/water mobile phase) . Characterization requires NMR (¹H/¹³C for functional group confirmation), HRMS (exact mass validation), and IR (carbonyl and amide bond identification) .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
- Enzyme inhibition : Fluorometric assays targeting DNA gyrase or topoisomerase IV, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazole-isoquinoline coupling step?
- Catalyst screening : Use Pd(PPh₃)₄ or CuI for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Solvent optimization : Replace DMF with THF to reduce side reactions; maintain pH 7–8 with triethylamine .
- Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time from 24 hrs to 2–4 hrs .
Q. How to resolve contradictions in reported biological activity data?
- Structural analogs comparison : Test derivatives with modified substituents (e.g., methyl → trifluoromethyl) to isolate pharmacophores .
- Target validation : Use CRISPR-Cas9 knockout models to confirm enzyme targets (e.g., DNA gyrase vs. kinases) .
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains inconsistent IC₅₀ values .
Q. What computational methods predict target binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with DNA gyrase (PDB: 1KZN) .
- MD simulations : GROMACS for 100-ns trajectories to evaluate binding stability under physiological conditions .
- QSAR models : Use MOE or RDKit to correlate substituent electronegativity with antibacterial potency .
Q. How to analyze reaction byproducts or degradation pathways?
- LC-MS/MS : Identify hydrolysis products (e.g., free carboxylic acid from ester cleavage) under acidic/basic conditions .
- Stability studies : Accelerated degradation in 40°C/75% RH for 4 weeks; monitor via UPLC-PDA .
- Isotopic labeling : ¹⁸O-tracing to confirm water-mediated decomposition mechanisms .
Methodological Guidelines
Recommended solvents for solubility and stability testing
| Solvent | Use Case | Evidence |
|---|---|---|
| DMSO | Stock solutions for biological assays | |
| Acetonitrile | HPLC analysis (low UV absorbance) | |
| Ethanol | Recrystallization (high purity recovery) |
Key functional groups influencing bioactivity
- Thiazole ring : Essential for DNA intercalation (π-π stacking) .
- Isoquinoline carbonyl : Hydrogen bonding with enzyme active sites (e.g., Ser84 in DNA gyrase) .
- Methyl ester : Modulates lipophilicity (clogP ~2.5 for membrane permeability) .
Contradictory Data Analysis Framework
Case study: Discrepant IC₅₀ values in anticancer assays
- Hypothesis 1 : Batch-to-batch purity variations.
Solution : Characterize batches via elemental analysis and DSC to confirm crystallinity . - Hypothesis 2 : Cell line-specific efflux pump activity.
Solution : Co-administer with verapamil (P-gp inhibitor) and reassess IC₅₀ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
